molecular formula C10H17NO B15239456 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one

Cat. No.: B15239456
M. Wt: 167.25 g/mol
InChI Key: QLZWTPCJKUSHTL-SOFGYWHQSA-N
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Description

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. It belongs to the class of 1,3-disubstituted prop-2-en-1-one derivatives, also known as enones, which are characterized by an α,β-unsaturated carbonyl system. This structural motif is recognized as an electrophilic Michael acceptor and is found in various compounds with demonstrated biological activity . Enone derivatives have garnered significant interest in medicinal chemistry for their potential anti-inflammatory properties. Related analogues have been shown to inhibit neutrophil-mediated inflammation by suppressing the production of superoxide anions and the release of human neutrophil elastase triggered by agents like N-formyl-Met-Leu-Phe (fMLF) . The mechanism of action for such compounds often involves the modulation of key cell signaling pathways, including the attenuation of various mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK), and the Akt phosphorylation pathway . Given its structural features, this compound is a valuable building block for researchers synthesizing and evaluating novel small molecules. It is provided For Research Use Only and is intended for use in laboratory settings to investigate inflammatory pathways, structure-activity relationships (SAR), and for the development of potential therapeutic agents. Researchers are encouraged to consult the scientific literature for the latest studies on the applications of enone-based derivatives.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-7-5-9(7)10(12)8(2)6-11(3)4/h6-7,9H,5H2,1-4H3/b8-6+

InChI Key

QLZWTPCJKUSHTL-SOFGYWHQSA-N

Isomeric SMILES

CC1CC1C(=O)/C(=C/N(C)C)/C

Canonical SMILES

CC1CC1C(=O)C(=CN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylcyclopropyl ketone with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl group can influence the compound’s conformational stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Synthesis Method Yield Key Applications
3-(Dimethylamino)-2-methyl-1-(2-methylcyclopropyl)prop-2-en-1-one 2-methylcyclopropyl, 2-methyl C₉H₁₅NO 153.22 Not reported Not detailed in available sources N/A Unknown (potential intermediate)
3-(Dimethylamino)-2-phenyl-1-((1S,2S)-2-phenylcyclopropyl)prop-2-en-1-one (Compound 16) 2-phenylcyclopropyl, 2-phenyl C₂₀H₁₉NO 289.37 Colorless oil Modified procedure using DMF dimethyl acetal at 90°C 87% Not specified; likely a precursor for chiral synthesis
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-fluorophenyl C₁₁H₁₂FNO 193.22 Not reported Not detailed N/A Versatile substrate for heterocycles and drug intermediates
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one 1H-indol-3-yl C₁₃H₁₄N₂O 214.27 Not reported Three-step synthesis from 1H-indole Optimized Intermediate for osimertinib and derivatives
1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 4-hydroxyphenyl, 4-isopropylphenyl C₁₈H₁₈O₂ 266.34 Not reported Claisen–Schmidt condensation followed by DTPA conjugation 95% Radiolabeling studies (e.g., ⁹⁹ᵐTc-labeled probes)

Key Structural and Functional Insights

Cyclopropane vs. Compound 16 (with a 2-phenylcyclopropyl group) exhibits a higher molecular weight (289.37 vs. 153.22) and is synthesized as a chiral intermediate, suggesting utility in asymmetric catalysis or enantioselective drug synthesis .

Bioactive Derivatives: The indole-containing analog demonstrates the importance of heteroaromatic substituents in drug development, specifically as a precursor to osimertinib (a tyrosine kinase inhibitor).

Synthetic Efficiency: Yields for analogs vary significantly: Compound 16 achieves 87% via a one-step reaction , while the indole derivative requires multi-step optimization . The target compound’s synthesis remains unreported, suggesting opportunities for methodological innovation.

Physicochemical Properties :

  • The 4-fluorophenyl derivative likely exhibits higher polarity (due to the fluorine atom) compared to the target compound, influencing solubility and pharmacokinetic profiles.

Research Findings and Implications

  • Cyclopropane Derivatives : The strained cyclopropane ring in the target compound may improve binding affinity in drug-receptor interactions, a feature exploited in bioactive molecules like rilpivirine (an HIV inhibitor) .
  • Thermal Stability: Cyclopropane-containing enones (e.g., Compound 16) are reported to decompose at elevated temperatures, necessitating careful handling during synthesis .
  • Radiolabeling Potential: Analogous enones conjugated with DTPA (as in ) demonstrate compatibility with technetium-99m, suggesting the target compound could be adapted for diagnostic imaging if functionalized appropriately.

Q & A

Q. How can structural analogs of this compound be prioritized for high-throughput screening in drug discovery?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models trained on descriptors like topological polar surface area (TPSA) and molecular weight rank analogs. Virtual screening libraries (e.g., ZINC15) filter for analogs with >80% similarity (Tanimoto coefficient) using RDKit .

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